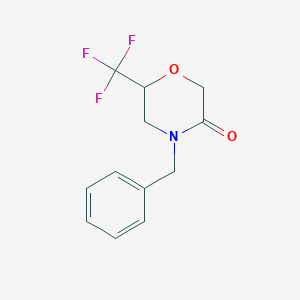

N-benzyl-2-trifluoromethylmorpholin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

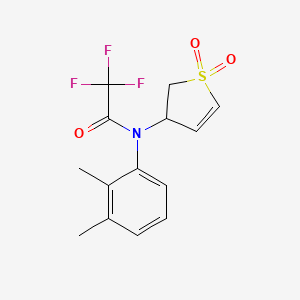

N-benzyl-2-trifluoromethylmorpholin-5-one, also known as BTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of morpholinones, which are cyclic amides. BTM has a unique chemical structure that makes it a useful compound for research purposes.

Applications De Recherche Scientifique

Benzylation of Alcohols

A study by Poon and Dudley (2006) explored the benzylation of alcohols using a pyridinium salt, which may involve compounds structurally similar to N-benzyl-2-trifluoromethylmorpholin-5-one. They found that this method efficiently converts alcohols into benzyl ethers (Poon & Dudley, 2006).

Synthesis of Organic Salts

In 2009, Àrvai et al. described the synthesis of various salts using N-benzyl trifluoromethanesulfonimide (related to N-benzyl-2-trifluoromethylmorpholin-5-one), indicating its potential in creating a wide range of metallic or organic cation-associated salts. These salts have potential applications in batteries, fuel cells, ionic liquids, and as Lewis acids (Àrvai et al., 2009).

Nucleophilic Trifluoromethylation Reactions

Kim and Shreeve (2004) conducted research on nucleophilic trifluoromethylation reactions, using ionic liquids as reaction media. They found that morpholinium-based ionic liquids, structurally similar to N-benzyl-2-trifluoromethylmorpholin-5-one, were efficient solvent systems for these reactions (Kim & Shreeve, 2004).

Synthesis of Benzyl Ethers and Esters

Another study by López and Dudley (2008) focused on a revised benzyl transfer protocol using 2-benzyloxypyridine, which might involve similar reactivity patterns to N-benzyl-2-trifluoromethylmorpholin-5-one, for synthesizing benzyl ethers and esters (López & Dudley, 2008).

Synthesis of High Electron Mobility Semiconductors

In the field of materials science, See et al. (2008) synthesized N,N′-substituted naphthalene tetracarboxylic diimides with high electron mobility. The use of perfluoroalkyl-benzyl N,N′ substituents, akin to the structure of N-benzyl-2-trifluoromethylmorpholin-5-one, demonstrates the compound's potential in developing advanced electronic materials (See et al., 2008).

Propriétés

IUPAC Name |

4-benzyl-6-(trifluoromethyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-16(11(17)8-18-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVUITXBTLYTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1CC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-trifluoromethylmorpholin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)